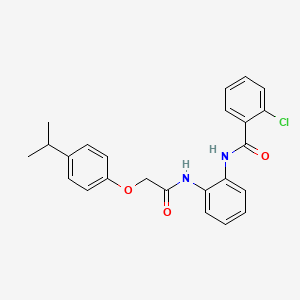

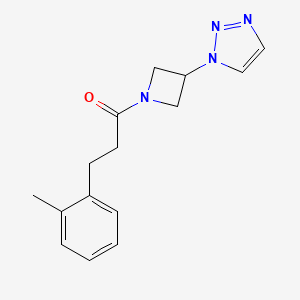

![molecular formula C24H26N4O4S2 B2508781 N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 1007550-32-4](/img/structure/B2508781.png)

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted derivatives of heterocyclic compounds has been a subject of interest due to their potential biological activities. In the first paper, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized using a regioselective approach. The process began with the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. The resulting β-enamine diketones were then reacted with various N-mono-substituted hydrazines to yield the target compounds. Tautomeric NH-pyrazoles were also prepared and further N-alkylated to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structures of these novel compounds were confirmed using NMR spectroscopy and HRMS .

In the second paper, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide was described. The initial step involved the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate was then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. The final target compounds were synthesized by reacting this intermediate with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent. The structures of the synthesized compounds were elucidated through NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. In the first study, 1H-, 13C-, and 15N-NMR spectroscopy, along with HRMS, were employed to confirm the structures of the novel heterocyclic compounds . Similarly, in the second study, the structures of the synthesized N-substituted derivatives were elucidated using 1H-NMR, IR, and mass spectral data, ensuring the correct formation of the target molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carefully designed to achieve regioselectivity and to maintain the integrity of the functional groups. The use of N,N-dimethylformamide dimethyl acetal in the first study facilitated the formation of β-enamine diketones, which were crucial intermediates for the subsequent reactions with hydrazines . In the second study, the reaction of the 1,3,4-oxadiazol-2-thiol intermediate with various substituted 2-bromoacetamides under basic conditions highlights the importance of reaction conditions in achieving the desired N-substitution on the heterocyclic scaffold .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of the synthesized compounds, such properties can be inferred from the molecular structures and functional groups present. The presence of the piperidinyl group and the phenylsulfonyl moiety suggests that these compounds may exhibit a certain degree of lipophilicity, which could influence their biological activity and solubility. The heterocyclic cores, such as the pyrazole and oxadiazole rings, are known to contribute to the stability and potential bioactivity of the molecules. The N-Boc protection used in the first study indicates a strategy to protect the amine functionality during the synthetic process, which can be removed under specific conditions to yield the free amine . The anti-bacterial study mentioned in the second paper suggests that these compounds have been evaluated for biological activity, indicating their potential use in therapeutic applications .

Applications De Recherche Scientifique

Structure-Activity Relationships

Research has explored the structure-activity relationships of pyrazole derivatives, including compounds similar to N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide. These studies aim to understand how modifications to the chemical structure affect their binding and activity at receptor sites, particularly for cannabinoid receptors. Such research is critical for the development of compounds with specific pharmacological profiles, potentially serving as tools for studying receptor function or as leads for therapeutic development (Lan et al., 1999).

Anticancer Properties

Several studies have focused on synthesizing and evaluating the anticancer activities of related compounds. For example, research on α, β-unsaturated ketones and their fused pyridines, which share a structural motif with the compound , has shown a broad spectrum of antitumor activity. Such compounds have been tested for their effectiveness against various cancer cell lines, indicating potential utility in cancer treatment (El-Subbagh et al., 2000).

Antimicrobial and Antiviral Activities

Compounds structurally related to N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide have been synthesized and screened for antimicrobial and antiviral activities. Research in this area aims to identify new agents capable of inhibiting the growth of pathogenic microorganisms or viruses, which could lead to the development of new therapeutic options for infectious diseases (Khalid et al., 2016).

Enzyme Inhibition

Investigations into the enzyme inhibitory properties of compounds with a similar chemical framework have revealed potential therapeutic applications. For instance, studies on pyrazoline derivatives as new anticholinesterase agents highlight the relevance of such compounds in treating neurodegenerative disorders by modulating enzyme activity critical for neuronal function (Altıntop, 2020).

Photophysical Properties

Research has also been conducted on the photophysical properties of related compounds, which could have implications for their use in imaging or as photodynamic therapy agents. Understanding the UV and fluorescence characteristics of these compounds can inform their potential applications in medical diagnostics or treatment modalities (Kumar et al., 2013).

Propriétés

IUPAC Name |

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S2/c1-17-7-3-4-8-22(17)28-23(20-15-33(30)16-21(20)26-28)25-24(29)18-9-11-19(12-10-18)34(31,32)27-13-5-2-6-14-27/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHFHAFWSKZALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2508699.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)

![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)

![2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone](/img/structure/B2508717.png)